molecular formula C10H16N4O2S B1411499 Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate CAS No. 2109229-22-1

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate

Cat. No.: B1411499
CAS No.: 2109229-22-1
M. Wt: 256.33 g/mol
InChI Key: WMKUAYNNYOCAQX-UHFFFAOYSA-N
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Description

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the treatment of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate to form the thiadiazole ring . The reaction conditions often involve refluxing in acetonitrile or ethanol with the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities depending on the substituents .

Scientific Research Applications

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cellular processes by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple biological targets makes it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-4-3-5-14(6-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKUAYNNYOCAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate
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Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate
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Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate
Reactant of Route 4
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate
Reactant of Route 5
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate
Reactant of Route 6
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxylate

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